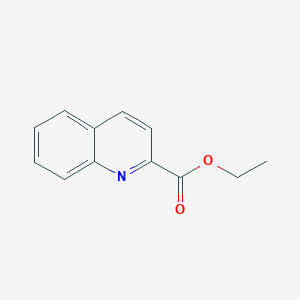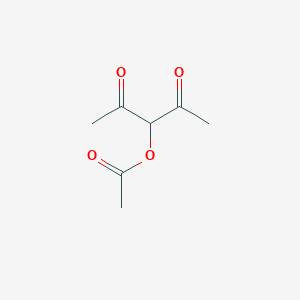![molecular formula C16H11N3O2 B1330901 Indolo[2,3-b]quinoxalin-6-yl-acetic acid CAS No. 25681-06-5](/img/structure/B1330901.png)
Indolo[2,3-b]quinoxalin-6-yl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Indolo[2,3-b]quinoxalin-6-yl-acetic acid is a complex organic compound that primarily targets DNA . It is known to intercalate into the DNA helix, disrupting processes vital for DNA replication .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, causing disruption in the normal functioning of the DNA. This disruption can inhibit the processes that are vital for DNA replication .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt normal cellular processes, potentially leading to cell death . This makes it a compound of interest in the study of antiviral and cytotoxic activities .
Pharmacokinetics
The compound’s molecular weight (27728) and structure suggest that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the disruption of DNA replication processes . This can lead to the death of the cell, making the compound potentially useful in the treatment of diseases caused by rapidly dividing cells, such as cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For example, the rate of competing reactions can increase in the presence of electron-withdrawing substituents, leading to a decrease in the formation of the target compound .
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c20-14(21)9-19-13-8-4-1-5-10(13)15-16(19)18-12-7-3-2-6-11(12)17-15/h1-8H,9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDLTDGMACYSMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346870 |
Source


|
| Record name | Indolo[2,3-b]quinoxalin-6-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25681-06-5 |
Source


|
| Record name | Indolo[2,3-b]quinoxalin-6-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)









